molecular formula C9H10N2O2 B1438804 3-Amino-4-(2-hydroxyethoxy)benzonitrile CAS No. 592552-43-7

3-Amino-4-(2-hydroxyethoxy)benzonitrile

Cat. No.: B1438804
CAS No.: 592552-43-7
M. Wt: 178.19 g/mol
InChI Key: VZWCUYJCROJGSS-UHFFFAOYSA-N
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Description

3-Amino-4-(2-hydroxyethoxy)benzonitrile is a chemical compound with the molecular formula C10H11N2O2.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-(2-hydroxyethoxy)benzonitrile typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-nitro-4-(2-hydroxyethoxy)benzonitrile with a reducing agent to convert the nitro group to an amino group. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reduction process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the production process .

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-(2-hydroxyethoxy)benzonitrile undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are commonly used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary amines.

    Substitution: Formation of ethers or esters.

Scientific Research Applications

3-Amino-4-(2-hydroxyethoxy)benzonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Amino-4-(2-hydroxyethoxy)benzonitrile involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to modulation of biochemical pathways. The hydroxyl and amino groups play crucial roles in these interactions, influencing the compound’s binding affinity and activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-4-(2-methoxyethoxy)benzonitrile
  • 3-Amino-4-(2-ethoxyethoxy)benzonitrile
  • 3-Amino-4-(2-propoxyethoxy)benzonitrile

Uniqueness

3-Amino-4-(2-hydroxyethoxy)benzonitrile is unique due to the presence of both amino and hydroxyl groups, which confer distinct chemical reactivity and potential for diverse applications. The hydroxyl group enhances its solubility in aqueous media, while the amino group provides sites for further functionalization .

Properties

IUPAC Name

3-amino-4-(2-hydroxyethoxy)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2/c10-6-7-1-2-9(8(11)5-7)13-4-3-12/h1-2,5,12H,3-4,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZWCUYJCROJGSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C#N)N)OCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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